molecular formula C10H9BrF3NS B1412008 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine CAS No. 1774895-82-7

3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1412008
CAS No.: 1774895-82-7
M. Wt: 312.15 g/mol
InChI Key: LIODHFGDUXLICP-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic organic compound that contains a thiazolidine ring and a bromine atom attached to a trifluoromethylphenyl group. This compound is notable for its unique chemical structure, which combines the properties of both the thiazolidine ring and the trifluoromethylphenyl group, making it a valuable molecule in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 2-bromo-4-(trifluoromethyl)phenylamine with thiazolidine-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylamine
  • 2-Bromo-4-(trifluoromethyl)phenol
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is unique due to the combination of the thiazolidine ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NS/c11-8-5-7(10(12,13)14)1-2-9(8)15-3-4-16-6-15/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIODHFGDUXLICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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